n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide
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Overview
Description
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)benzamide is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their versatile applications in medicinal chemistry due to their unique physicochemical properties and drug-like characteristics
Preparation Methods
The synthesis of N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)benzamide involves several steps. One common synthetic route includes the reaction of 1-hydroxy-3H-2,1-benzoxaborole with benzoyl chloride under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s boron atom plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .
Comparison with Similar Compounds
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)benzamide can be compared with other benzoxaboroles such as:
Crisaborole: Used as a phosphodiesterase 4 inhibitor for treating atopic dermatitis.
Tavaborole: An antifungal agent used to treat onychomycosis.
Acoziborole: Investigated for its potential in treating parasitic infections.
What sets N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)benzamide apart is its unique combination of properties that make it suitable for a wide range of applications, from medicinal chemistry to industrial uses .
Properties
Molecular Formula |
C14H12BNO3 |
---|---|
Molecular Weight |
253.06 g/mol |
IUPAC Name |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)benzamide |
InChI |
InChI=1S/C14H12BNO3/c17-14(10-4-2-1-3-5-10)16-12-7-6-11-9-19-15(18)13(11)8-12/h1-8,18H,9H2,(H,16,17) |
InChI Key |
HJXKOPMRKLRHPC-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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